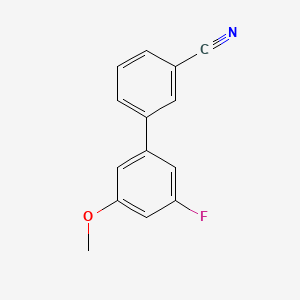

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

Description

3-(3-Fluoro-5-methoxyphenyl)benzonitrile (CAS: 439280-18-9; molecular formula: C₈H₆FNO; MW: 151.14) is a fluorinated benzonitrile derivative characterized by a meta-fluoro and para-methoxy substitution on the phenyl ring attached to the benzonitrile core. Its structural features make it a versatile intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted ligands and bioactive molecules . The electron-withdrawing fluorine and electron-donating methoxy group create a balanced electronic profile, influencing reactivity, solubility, and binding interactions.

Properties

IUPAC Name |

3-(3-fluoro-5-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEOOXQBMHIRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742918 | |

| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-73-6 | |

| Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: 3-(3-Fluoro-5-methoxyphenyl)benzoic acid.

Reduction: 3-(3-Fluoro-5-methoxyphenyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

- 3-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS: 1365271-56-2): Fluoro and methoxy groups are positioned at the 4- and 3-positions, respectively.

- 3-(5-Fluoro-2-methoxyphenyl)benzonitrile (CAS: 1365272-56-5): Substitutions at the 5-fluoro and 2-methoxy positions increase steric bulk near the benzonitrile core, which may reduce binding affinity in receptor interactions .

Data Table 1: Substituent Position Comparison

*Predicted using QSAR models.

Functional Group Modifications

Electron-Withdrawing Groups

- 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1): Replacing the methoxy group with a trifluoromethyl group significantly increases lipophilicity (clogP: 2.5) and electron-withdrawing effects, enhancing stability in agrochemical applications .

- 3-Chloro-5-(trifluoromethyl)benzonitrile (from compound II.13.m in ): The chloro group further increases electrophilicity, making it suitable for covalent binding in enzyme inhibitors.

Heterocyclic Additions

- 18F-AZD9272 (3-Fluoro-5-(3-(5-[18F]-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile): Incorporation of a 1,2,4-oxadiazole-pyridine moiety improves binding to metabotropic glutamate receptor 5 (mGluR5), critical for positron emission tomography (PET) imaging .

- G3K (N-(3-(1H-tetrazol-5-yl)phenyl)-1H-benzimidazole-4-carboxamide): The tetrazole and benzimidazole groups enhance hydrogen-bonding capacity, crucial for inhibiting VanZ-mediated antibiotic resistance .

Data Table 2: Functional Group Impact

Biological Activity

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It features a fluoro and methoxy substituent on the phenyl ring, which contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluoro and methoxy groups enhances its binding affinity and reactivity, facilitating interactions with various biological molecules. The nitrile group can participate in hydrogen bonding, influencing the compound's overall activity in biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound has shown potential in modulating oxidative stress through its interaction with reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). In vitro studies demonstrated that it can enhance fluorescence intensity in macrophage cells upon exposure to H2O2, indicating its role as a sensor for oxidative stress .

- Enzyme Modulation : The compound may act as a modulator of various enzymes involved in metabolic pathways. Its structural features allow it to influence enzymatic activity, which could be beneficial in therapeutic contexts.

- Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects, although further investigation is needed to confirm these findings and explore their mechanisms .

Research Findings

Several studies have explored the biological activity of this compound:

- Fluorescent Sensor Development : A study demonstrated that the compound can be used as a fluorescent sensor for detecting H2O2 in living cells. This application highlights its potential utility in monitoring oxidative stress in biological systems .

- In Vitro Studies : Various in vitro experiments have assessed its effects on cell lines, indicating that it can influence cellular responses to oxidative stress and modulate enzyme activities related to metabolic pathways.

- Comparative Analysis : When compared to similar compounds, this compound exhibited unique properties due to the specific positioning of its substituents. This uniqueness may confer advantages in targeted applications where precise molecular interactions are required.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.